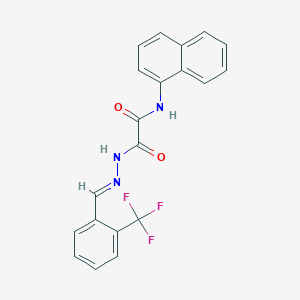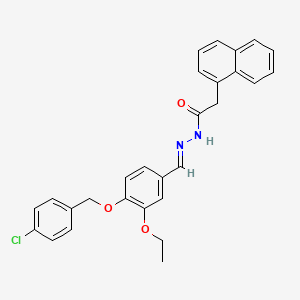
3-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine is an organic compound with the molecular formula C18H21NO It is a unique chemical entity that features a pyridine ring substituted with a vinyl group and a tert-butyl group on a methoxyphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boron-containing compound and a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions generally include:
Reagents: A boronic acid or boronate ester, a halogenated pyridine, and a palladium catalyst.
Solvents: Common solvents include toluene, ethanol, or a mixture of water and organic solvents.
Temperature: The reaction is usually carried out at temperatures ranging from 80°C to 120°C.
Base: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
科学的研究の応用
3-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(2-(3-Tert-butylphenyl)vinyl)pyridine: Lacks the methoxy group, which may affect its reactivity and applications.
4-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine: Similar structure but with the vinyl group at a different position on the pyridine ring.
3-(2-(4-Methoxyphenyl)vinyl)pyridine: Lacks the tert-butyl group, which may influence its chemical properties and biological activities.
Uniqueness
3-(2-(3-Tert-butyl-4-methoxyphenyl)vinyl)pyridine is unique due to the presence of both the tert-butyl and methoxy groups, which confer specific steric and electronic properties
特性
CAS番号 |
401615-94-9 |
|---|---|
分子式 |
C18H21NO |
分子量 |
267.4 g/mol |
IUPAC名 |
3-[(E)-2-(3-tert-butyl-4-methoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)16-12-14(9-10-17(16)20-4)7-8-15-6-5-11-19-13-15/h5-13H,1-4H3/b8-7+ |
InChIキー |
MTBXYYJUHGSWRF-BQYQJAHWSA-N |
異性体SMILES |
CC(C)(C)C1=C(C=CC(=C1)/C=C/C2=CN=CC=C2)OC |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=CC2=CN=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(benzyloxy)phenyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12011769.png)

![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B12011778.png)
![Benzyl 2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011788.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12011805.png)
![4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12011807.png)


![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)

![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)
